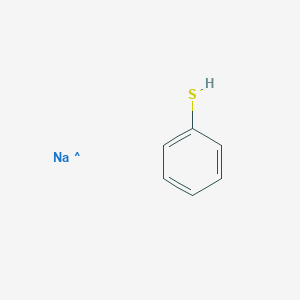
SODIUM BENZENETHIOLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where it replaces halogen atoms in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can reduce compounds like nitrobenzene to aniline.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl disulfide.
Reduction: Aniline.
Substitution: Alkyl or aryl thiolates.
Scientific Research Applications
Sodium benzenethiolate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
- Sodium thiophenoxide
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
Properties
Molecular Formula |
C6H6NaS |
|---|---|
Molecular Weight |
133.17 g/mol |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI Key |
BGXZJSLTGNPDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















